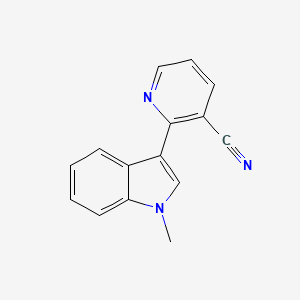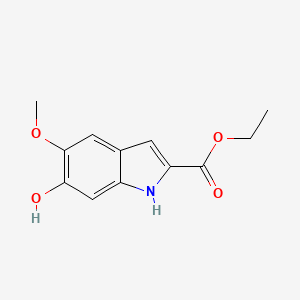![molecular formula C14H15NO2 B11876190 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique fused ring structure, which includes a furoquinoline moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]chinolin beinhaltet typischerweise die Reaktion von 4-Hydroxychinolonen mit spezifischen Reagenzien. Ein beschriebenes Verfahren beinhaltet die Reaktion von 4-Hydroxychinolonen mit 2-[Bis(methylthio)methylen]malonsäuredinitril in DMF/Et3N, was zur Bildung von Furochinolonderivaten führt . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren, um die Geschwindigkeit und Ausbeute der Reaktionen zu erhöhen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz würde die Hochskalierung der Laborsyntheseverfahren, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]chinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu Chinolin-N-Oxiden führen, während Reduktionsreaktionen Dihydrochinolinderivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]chinolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]chinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an verschiedene Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Dies kann zu Wirkungen wie Hemmung der Zellproliferation, Induktion von Apoptose und Modulation von Signalwegen führen .
Wirkmechanismus
The mechanism of action of 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydroxy-2-chinolone: Diese Verbindungen teilen einen ähnlichen Chinolinkern, unterscheiden sich aber in ihren funktionellen Gruppen und Ringstrukturen.
Einzigartigkeit
Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine vielfältigen Anwendungen in der wissenschaftlichen Forschung unterstreichen seine Einzigartigkeit .
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
9-ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline |
InChI |
InChI=1S/C14H15NO2/c1-3-10-11-6-9(16-2)4-5-13(11)15-14-8-17-7-12(10)14/h4-6H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
ZMUBQHMEJZWUPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2COCC2=NC3=C1C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)



![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)


![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)


